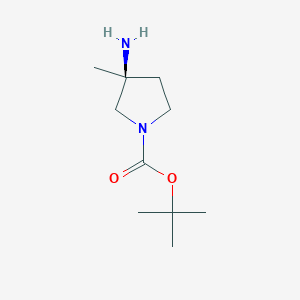

tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate

説明

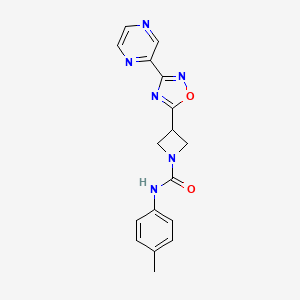

The compound “tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary amines . These are amines in which the nitrogen atom is bonded to three carbon atoms. The “tert-butyl” part refers to a functional group (C(CH3)3), which is a branched alkyl group. The “3-amino-3-methylpyrrolidine-1-carboxylate” part suggests the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrrolidine ring, which is a type of cyclic amine. The “3S” designation indicates the stereochemistry at the 3rd carbon of the pyrrolidine ring, suggesting that this compound is a chiral molecule .Chemical Reactions Analysis

Tertiary amines like this compound can participate in a variety of chemical reactions. For example, they can act as bases, accepting a proton to form a positively charged ammonium ion . They can also undergo N-alkylation reactions, where an alkyl group is transferred to the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Tertiary amines like this compound are generally weak bases . They are often soluble in organic solvents, and their boiling points are typically higher than those of comparable-sized alkanes .科学的研究の応用

Antibacterial Agents

A study by Di Cesare et al. (1992) explored the synthesis of chiral naphthyridones with tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate derivatives. These compounds exhibited significant antibacterial properties, with the stereochemistry of the pyrrolidine ring being crucial for activity. Two enantiomers, 3-amino-4-methylpyrrolidine, showed promise for preclinical evaluation (Di Cesare et al., 1992).

Chiral Auxiliary in Synthesis

Studer et al. (1995) reported the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine. This compound was used as a chiral auxiliary and a chiral building block in dipeptide synthesis, demonstrating its versatility in chemical synthesis (Studer et al., 1995).

Large-Scale Preparation from L-Aspartic Acid

Yoshida et al. (1996) accomplished the large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid. This process involved several steps, including methylation, reduction, protection, and mesylation, showing the feasibility of large-scale preparation of such compounds (Yoshida et al., 1996).

Economical Synthesis for Pharmaceutical Applications

Han et al. (2018) developed an optimized and economical synthesis process for (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. This method is notable for its mild reaction conditions and potential industrial applicability, particularly in the pharmaceutical sector (Han et al., 2018).

NMR Tag in Protein Research

Chen et al. (2015) explored the use of O-tert-Butyltyrosine, a derivative of tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate, as an NMR tag in high-molecular-weight systems. This compound enabled the measurement of submicromolar ligand binding affinities, demonstrating its utility in protein research and structural biology (Chen et al., 2015).

作用機序

Target of Action

It’s known that tert-butyl esters find large applications in synthetic organic chemistry .

Mode of Action

The compound is a tert-butyl ester, which is often used in organic chemistry due to its unique reactivity pattern . The crowded tert-butyl group is highlighted by summarising characteristic applications . It’s used in chemical transformations, and its relevance in Nature and its implication in biosynthetic and biodegradation pathways are noted .

Biochemical Pathways

It’s known that the compound has implications in biosynthetic and biodegradation pathways .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many amines are irritants and can cause harm if inhaled, ingested, or if they come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific safety information .

特性

IUPAC Name |

tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(4,11)7-12/h5-7,11H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRWEDDXBNZACB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate | |

CAS RN |

1613721-23-5 | |

| Record name | (S)-t-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2770266.png)

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)